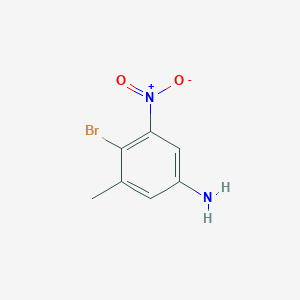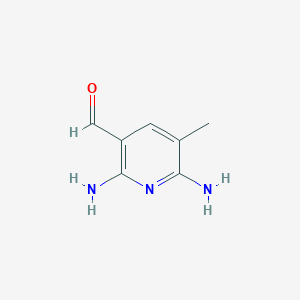
N-(Piperidin-4-yl)pyridin-3-amine
概要
説明
N-(Piperidin-4-yl)pyridin-3-amine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile building block for the synthesis of various bioactive molecules.
科学的研究の応用
N-(Piperidin-4-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is used in the production of agrochemicals and pharmaceuticals.
将来の方向性
The future directions of research involving “N-(Piperidin-4-yl)pyridin-3-amine” and its derivatives are promising. These compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, further exploration of these compounds could lead to the discovery of new drugs and therapeutic applications .
作用機序
Target of Action
N-(Piperidin-4-yl)pyridin-3-amine is a compound that has been studied for its potential therapeutic applications. It has been found to have anti-tubercular activity against Mycobacterium tuberculosis H37Ra . In addition, piperidine derivatives have been reported to have promising antinociceptive properties, acting as antagonists for histamine H3 and Sigma-1 receptors .
Mode of Action
For instance, in the case of its anti-tubercular activity, it is likely that the compound interferes with the metabolic processes of the Mycobacterium tuberculosis bacteria .
Biochemical Pathways
Given its potential anti-tubercular and antinociceptive properties, it is likely that the compound affects pathways related to bacterial metabolism and pain perception .
Pharmacokinetics
It is known that the compound has good in vitro admet characteristics .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis bacteria, indicating its potential as an anti-tubercular agent . Additionally, its antinociceptive properties suggest that it could have potential applications in pain management .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)pyridin-3-amine typically involves the following steps:
Reductive Amination: This method involves the condensation of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Cyclization: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine and piperidine derivatives.
類似化合物との比較
N-(Piperidin-4-yl)pyridin-2-amine: Similar structure but with the amino group at the 2-position of the pyridine ring.
N-(Piperidin-4-yl)pyridin-4-amine: Similar structure but with the amino group at the 4-position of the pyridine ring.
N-(Piperidin-4-yl)quinolin-3-amine: Contains a quinoline ring instead of a pyridine ring.
Uniqueness: N-(Piperidin-4-yl)pyridin-3-amine is unique due to its specific positioning of the amino group at the 3-position of the pyridine ring, which can influence its binding affinity and selectivity towards various biological targets. This unique structure allows for the exploration of different pharmacological activities compared to its analogs.
特性
IUPAC Name |
N-piperidin-4-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11,13H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXXGTMOTIUHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63260-35-5 | |
| Record name | N-(piperidin-4-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3275949.png)


![[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3275973.png)

![Benzo[c]isothiazol-3-yl benzoate](/img/structure/B3275987.png)
![5-Chlorobenzo[c]isothiazol-3-yl benzoate](/img/structure/B3275990.png)

![2-[(2-Methylpropyl)amino]acetonitrile](/img/structure/B3276001.png)

